molecular formula C15H16O2 B2819263 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene CAS No. 65817-04-1

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene

Cat. No. B2819263
CAS RN: 65817-04-1
M. Wt: 228.291
InChI Key: PLWAOBDSGAUOMX-UHFFFAOYSA-N
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Description

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene, also known as 7-Methoxy-DHF, is a naturally occurring compound found in various plants. This compound has gained significant attention in scientific research due to its potential therapeutic effects in various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Derivatives : The compound has been synthesized through various routes, including cyclization processes and reactions with other compounds. For example, Chang (1958) detailed the synthesis of 1-keto-2-methyl-2-carbomethoxy-7-methoxy-1,2,3,4,9,10-hexahydrophenanthrene, highlighting the complexities of its synthetic pathways (Chang, 1958).

  • Molecular Structure and Rearrangements : Apsimon et al. (1978) investigated the structural rearrangements of related compounds, providing insights into the molecular behavior and potential applications in further chemical synthesis (Apsimon, Badripersaud, Post, & Gabe, 1978).

Potential Applications in Steroid Synthesis

  • Formation of Steroid Analogs : Akhrem and Zavel'skaya (1960) explored the conversion of the compound into tetracyclic ketones, representing a new class of compounds with potential relevance to steroid synthesis (Akhrem & Zavel'skaya, 1960).

  • Basis for Synthesis of Diterpenes : Bhattacharyya and Mukherjee (1982) presented a method for synthesizing a skeletal representative of several diterpenes using this compound, highlighting its potential role in the synthesis of complex organic structures (Bhattacharyya & Mukherjee, 1982).

Chemical Behavior and Reactions

  • Reactions with Other Compounds : Studies by Oommen (1976, 1977) on the reactions of methyl 7-methoxy-2-oxotetralin-1-carboxylate with methyl vinyl ketone revealed interesting chemical behaviors that could be foundational for further chemical synthesis and applications (Oommen, 1976).

  • Reductive Methylation Studies : Sundar and Rao (1982) explored Birch reduction and reductive methylations of related compounds, contributing to the understanding of its reactivity and potential use in synthetic chemistry (Sundar & Rao, 1982).

properties

IUPAC Name

7-methoxy-2,9,10,10a-tetrahydro-1H-phenanthren-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-13-6-7-14-11(8-13)3-2-10-4-5-12(16)9-15(10)14/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWAOBDSGAUOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=O)CCC3CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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